molecular formula C13H20O B15179939 (Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one CAS No. 35031-06-2

(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one

Katalognummer: B15179939
CAS-Nummer: 35031-06-2
Molekulargewicht: 192.30 g/mol
InChI-Schlüssel: PSQYTAPXSHCGMF-FPLPWBNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one is a chemical compound known for its distinct structure and properties. It is a clear, colorless to yellow liquid with a woody, violet odor . This compound is often used in various industrial applications due to its unique chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one involves several steps. One common method includes the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of (Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one stands out due to its specific structural features and chemical properties. Its unique odor and reactivity make it valuable in various applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

35031-06-2

Molekularformel

C13H20O

Molekulargewicht

192.30 g/mol

IUPAC-Name

(Z)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7-

InChI-Schlüssel

PSQYTAPXSHCGMF-FPLPWBNLSA-N

Isomerische SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=O)C

Kanonische SMILES

CC1=C(C(CCC1)(C)C)C=CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.